molecular formula C18H21NO5 B2938603 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351664-44-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Katalognummer: B2938603
CAS-Nummer: 1351664-44-2
Molekulargewicht: 331.368
InChI-Schlüssel: FEEUSDCUTUNVFJ-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a synthetic small molecule featuring a benzodioxole group linked via an α,β-unsaturated ketone (enone) bridge to a 1,5-dioxa-9-azaspiro[5.5]undecane heterocyclic system. The compound's core structure, characterized by the benzo[d][1,3]dioxole (piperonyl) moiety, is a privileged scaffold in medicinal chemistry found in bioactive molecules and approved therapeutics. For instance, the antiepileptic drug Stiripentol, used for Dravet syndrome, shares this benzodioxole motif and functions in part by inhibiting lactate dehydrogenase (LDH), a mechanism currently being explored in Phase 3 clinical trials for primary hyperoxaluria . The compound's (E)-configured propen-1-one linker is a key pharmacophore that can confer biological activity by acting as a Michael acceptor, allowing for potential covalent interaction with nucleophilic residues in enzyme active sites. This α,β-unsaturated carbonyl system is synthetically accessible through methods like aldol condensation or the dehydration of β-hydroxy-ketones, analogous to published synthetic routes for related enones . The 1,5-dioxa-9-azaspiro[5.5]undecane group is a complex, rigid spirocyclic ether-piperidine structure. Spirocyclic scaffolds of this nature are increasingly valuable in drug discovery for their three-dimensionality and potential to improve physicochemical properties and selectivity when compared to flat aromatic systems. Such structures are investigated as key components in compounds targeting various disease-relevant protein-protein interactions and enzymes . This specific molecular architecture suggests potential research applications as a valuable scaffold in hit-to-lead optimization campaigns, a chemical probe for investigating the function of spirocyclic systems in molecular recognition, or a potential inhibitor of enzymes that are modulated by related benzodioxole-containing structures. Researchers can utilize this compound in various biochemical and pharmacological assays to elucidate novel mechanisms of action and structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c20-17(5-3-14-2-4-15-16(12-14)22-13-21-15)19-8-6-18(7-9-19)23-10-1-11-24-18/h2-5,12H,1,6-11,13H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEUSDCUTUNVFJ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H21NO3C_{17}H_{21}NO_3, with a molecular weight of approximately 287.3535 g/mol. The structural components include a benzo[d][1,3]dioxole moiety and a spirocyclic structure that may contribute to its biological activities.

Anticonvulsant Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. For instance, a series of 5-substituted benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Among these, certain compounds demonstrated significant protective effects against induced seizures, suggesting that similar derivatives may possess comparable activity .

Cytotoxicity

Research has shown that compounds with similar structural features to the target compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from benzo[b]pyrano[2,3-e][1,4]diazepines displayed IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines, respectively . This suggests that the target compound may also have potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of compounds can often be correlated with their structural features. Structure-activity relationship studies have revealed that modifications at specific positions on the benzo[d][1,3]dioxole ring significantly influence the potency of these compounds against various biological targets .

Study 1: Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of various benzo[d][1,3]dioxole derivatives, compound 3c showed high protection against MES-induced seizures with an ED50 value of 9.8 mg/kg and a TD50 value of 229.4 mg/kg. This resulted in a high protective index (TD50/ED50) of 23.4, indicating its potential as an effective anticonvulsant .

Study 2: Cytotoxic Effects on Cancer Cell Lines

A separate investigation into the cytotoxic effects of related compounds demonstrated that certain derivatives exhibited significant cytotoxicity in vitro. The presence of specific substituents on the aromatic rings was found to enhance this activity, supporting the hypothesis that similar modifications might improve the efficacy of the target compound .

Table 1: Summary of Biological Activities

CompoundActivity TypeModel UsedED50 (mg/kg)TD50 (mg/kg)Protective Index
3cAnticonvulsantMES9.8229.423.4
Derivative XCytotoxicityHCT-116 Cell LineN/AN/AN/A

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl Group at Position 10Increased peripheral receptor affinity
Chlorine at Position 7Enhanced activity compared to unsubstituted analogues

Vergleich Mit ähnlichen Verbindungen

Chalcone Derivatives with Benzo[d][1,3]dioxol Substituents

Compound Name Key Structural Differences Key Properties/Findings
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one Bithiophene instead of spirocyclic amine Exhibits strong π-conjugation; UV-Vis λmax at 390 nm due to extended conjugation .
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one Chlorophenyl substituent; lacks spiro system Higher cytotoxicity in cancer cell lines compared to non-chlorinated analogues .
(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one Aminophenyl group; no spiro moiety Forms intermolecular C–H⋯O hydrogen bonds, stabilizing crystal packing .

Spirocyclic Analogues

Compound Name Key Structural Differences Key Properties/Findings
(3R,3S,6S,9R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Oxa-azaspiro system; cyclobutylamine substituent Stereoisomers show varied NMR chemical shifts (Δδ = 0.2–0.5 ppm for key protons) .
9-[4-(4-Chlorophenyl)-4-oxobutyl]-5-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one Chlorophenyl-oxobutyl chain; ethyl substitution Potential CNS activity due to spirocyclic amine and lipophilic chlorophenyl group .
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one Piperidine instead of spiro system Reduced steric hindrance; higher solubility in polar solvents compared to spiro analogues .

Electronic and Spectral Properties

  • UV-Vis Absorption : The target compound’s conjugation system likely results in λmax between 350–400 nm, similar to other benzo[d][1,3]dioxolyl chalcones .
  • Hydrogen Bonding: The spirocyclic amine may participate in N–H⋯O interactions, as seen in analogues like (E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.